N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide
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Overview
Description
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a cyanobutyl group and a difluoromethylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyanobutyl group is introduced to a pre-formed difluoromethylsulfonyl-substituted phenyl acetamide. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, the difluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanobutyl)-2-[4-(trifluoromethylsulfonyl)phenyl]acetamide
- N-(1-Cyanobutyl)-2-[4-(methylsulfonyl)phenyl]acetamide
Uniqueness
N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-2-3-11(9-17)18-13(19)8-10-4-6-12(7-5-10)22(20,21)14(15)16/h4-7,11,14H,2-3,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNCLDOFSAXCDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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